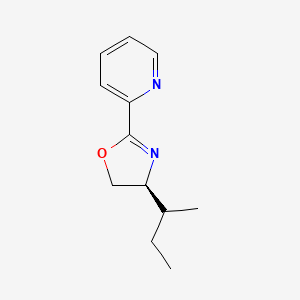
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
概要
説明
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazole derivative. Compounds of this type are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both a pyridine ring and an oxazole ring in its structure suggests that it may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a pyridine derivative with a suitable oxazole precursor under acidic or basic conditions. The stereochemistry at the 4-position can be controlled by using chiral starting materials or chiral catalysts.
Industrial Production Methods
For industrial production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
化学反応の分析
Types of Reactions
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various hydrogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound might be studied for its potential as a ligand in coordination chemistry or as a scaffold for drug design. Its ability to interact with biological targets could make it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of oxazole and pyridine are often investigated for their pharmacological properties. This compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique structure might also make it useful in the design of sensors or other analytical tools.
作用機序
The mechanism of action of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridine ring could participate in hydrogen bonding or π-π interactions, while the oxazole ring might engage in coordination with metal ions.
類似化合物との比較
Similar Compounds
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydroimidazole: Contains an imidazole ring instead of an oxazole ring.
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydroisoxazole: Features an isoxazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole lies in its specific combination of functional groups and stereochemistry. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
(4S)-4-butan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9?,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGYFCGBPVQLQ-HCCKASOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COC(=N1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















